4,5-Dibromothiophene-3-carbaldehyde
Overview
Description
4,5-Dibromothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H2Br2OS and a molecular weight of 269.94 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4,5-Dibromothiophene-3-carbaldehyde is 1S/C5H2Br2OS/c6-4-1-3 (2-8)9-5 (4)7/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4,5-Dibromothiophene-3-carbaldehyde is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Application in Electrochemical Biosensors
Scientific Field
Analytical Chemistry / Environmental Science Summary: This compound is utilized in the development of electrochemical biosensors for detecting pesticides like malathion. These biosensors are based on acetylcholinesterase (AChE) immobilized on a conducting polymer film modified with thiophene derivatives . Methods: The biosensor construction involves immobilizing AChE on a conducting poly-terthiophene-3’-carbaldehyde modified glassy carbon electrode. Techniques like cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) are employed for characterization . Results: The biosensor demonstrated high sensitivity and a linear response range for malathion detection, with a detection limit of 4.08 nM. It showed good stability and reproducibility with a relative standard deviation (RSD) of 1.7% .
Application in Organic Electronics
Scientific Field
Material Science / Organic Electronics Summary: 4,5-Dibromothiophene-3-carbaldehyde is a key intermediate in synthesizing regioregular thiophene-based conjugated polymers for electronic devices . Methods: The synthesis involves organometallic polycondensation strategies using nickel and palladium-based catalytic systems. Direct arylation polymerization (DArP) is also a notable method for its cost-effectiveness and green approach . Results: The resulting polymers exhibit fascinating properties such as high conductivity, liquid crystallinity, and tunable optoelectronic properties, crucial for electronic applications .
Application in Pesticide Detection
Scientific Field
Environmental Science Summary: The compound is instrumental in constructing biosensors for the detection of organophosphate pesticides, which are environmental contaminants . Methods: The biosensor uses a glassy carbon electrode modified with a conducting polymer film where the compound facilitates the immobilization of AChE through covalent bonding . Results: The biosensor’s performance in detecting pesticides is characterized by high sensitivity and specificity, with minimal interference from other substances .
Application in Synthesis of Conjugated Polymers
Scientific Field
Polymer Chemistry Summary: It serves as a building block in the synthesis of conjugated polymers, which are used in optoelectronic applications . Methods: The synthesis process includes nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings . Results: The synthesized polymers display regioregularity and controlled molecular weight, contributing to their electronic and optoelectronic properties .
Application in Chemical Synthesis
Scientific Field
Organic Chemistry Summary: 4,5-Dibromothiophene-3-carbaldehyde is used in the preparation of various thiophene derivatives, which are important intermediates in organic synthesis . Methods: The methods include lithiation followed by formylation with dimethylformamide to obtain different thiophene carbaldehydes, which are then introduced into further synthetic steps . Results: These synthetic routes lead to the production of key precursors for further chemical transformations, expanding the utility of thiophene derivatives in organic chemistry .
This analysis provides a glimpse into the versatile applications of 4,5-Dibromothiophene-3-carbaldehyde across different scientific fields, highlighting its importance in research and industry. The detailed methods and results showcase the compound’s role in advancing various technologies and scientific understanding.
Application in Chemosensor Development
Scientific Field
Analytical Chemistry Summary: This compound is used in the development of chemosensors for the detection of heavy metals and other environmental pollutants. The thiophene moiety acts as a signaling unit due to its electronic properties . Methods: The chemosensor involves the use of thiophene derivatives that change their optical properties upon interaction with specific analytes. Spectroscopic techniques like UV-Vis and fluorescence spectroscopy are typically used to monitor these changes . Results: The sensors exhibit selectivity and sensitivity towards particular heavy metals, with changes in absorbance or fluorescence intensity providing quantitative data on pollutant concentrations .
Application in Photovoltaic Materials
Scientific Field
Renewable Energy / Material Science Summary: The compound is a precursor in the synthesis of polythiophenes used in organic photovoltaic cells (OPVs). These materials contribute to the light-absorbing layer in OPVs . Methods: Synthesis of polythiophenes involves chemical or electrochemical polymerization, with the dibromothiophene derivative serving as a monomer. The performance of OPVs is evaluated using current-voltage measurements under simulated sunlight . Results: Polythiophenes derived from this compound have shown promising power conversion efficiencies, indicating their potential for use in solar energy harvesting .
Application in Light-Emitting Diodes (LEDs)
Scientific Field
Optoelectronics Summary: 4,5-Dibromothiophene-3-carbaldehyde is used in the synthesis of electroluminescent materials for organic light-emitting diodes (OLEDs) . Methods: The synthesis of OLED materials involves the formation of thiophene-based conjugated systems that emit light when an electric current is applied. Techniques such as vacuum deposition are used to fabricate the OLED devices . Results: The materials show efficient electroluminescence, with potential applications in display technologies and lighting .
Application in Corrosion Inhibition
Scientific Field
Industrial Chemistry Summary: Thiophene derivatives, including those derived from 4,5-Dibromothiophene-3-carbaldehyde, are investigated for their corrosion inhibition properties on various metals . Methods: The evaluation of corrosion inhibitors involves electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to assess the protective efficiency of the thiophene compounds . Results: Studies have shown that these compounds can form a protective layer on metal surfaces, significantly reducing corrosion rates .
Application in Nonlinear Optics
Scientific Field
Photonics Summary: The compound’s derivatives are explored for their nonlinear optical properties, which are important for applications like optical switching and modulation . Methods: Nonlinear optical properties are characterized using techniques such as Z-scan and third-harmonic generation (THG) measurements . Results: The thiophene derivatives exhibit significant third-order nonlinearities, making them suitable for photonic devices .
Application in Drug Discovery
Scientific Field
Medicinal Chemistry Summary: While not directly used in drugs, the compound serves as a synthetic intermediate in creating thiophene-based molecules with potential pharmacological activities . Methods: The compound is used in various chemical reactions to synthesize novel thiophene derivatives, which are then subjected to biological assays to evaluate their therapeutic potential . Results: Some derivatives have shown promising biological activity, warranting further investigation as potential drug candidates .
Safety And Hazards
The safety data sheet for a similar compound, 3,4-Dibromothiophene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling 4,5-Dibromothiophene-3-carbaldehyde.
properties
IUPAC Name |
4,5-dibromothiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2OS/c6-4-3(1-8)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRXBIOGMCUMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Br)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484384 | |
Record name | 4,5-Dibromothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromothiophene-3-carbaldehyde | |
CAS RN |
61200-56-4 | |
Record name | 4,5-Dibromothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dibromothiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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